(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone
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Overview
Description
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of benzo[d]thiazole and quinoxaline intermediates, followed by their coupling with azetidine under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities while maintaining high standards of quality and consistency .
Chemical Reactions Analysis
Types of Reactions
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
Scientific Research Applications
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]thiazole, azetidine, and quinoxaline derivatives that share structural similarities with (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone .
Uniqueness
What sets this compound apart is its unique combination of three distinct chemical moieties, which confer a range of chemical and biological properties not commonly found in other compounds. This uniqueness makes it a valuable subject of study in various scientific fields .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-18(16-9-20-13-5-1-2-6-14(13)21-16)23-10-12(11-23)25-19-22-15-7-3-4-8-17(15)26-19/h1-9,12H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIZTOBMYAJWIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)OC4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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